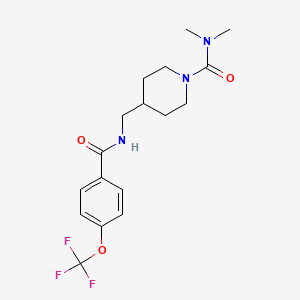
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide is a small molecule inhibitor known for its potential in treating various types of cancer and autoimmune diseases. This compound is characterized by the presence of a trifluoromethoxy group, which plays a significant role in its pharmacological properties .
准备方法
The synthetic route often employs Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzamido group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving trifluoromethylation.
Biology: Studied for its effects on cellular pathways and molecular targets.
Medicine: Investigated for its potential as a therapeutic agent in oncology and immunology.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
作用机制
The mechanism of action of N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide involves inhibition of specific molecular targets and pathways. It acts by binding to and inhibiting enzymes or receptors that play a crucial role in disease progression. The trifluoromethoxy group enhances its binding affinity and selectivity, contributing to its therapeutic effects .
相似化合物的比较
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide can be compared with other trifluoromethyl group-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Efavirenz: An antiretroviral drug used in the treatment of HIV, also containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.
生物活性
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H22F3N3O2 |
| Molecular Weight | 357.37 g/mol |
| CAS Number | 2034377-23-4 |
The trifluoromethoxy group is critical in enhancing the compound's pharmacological properties, including its binding affinity to target enzymes and receptors involved in disease progression.
The biological activity of this compound primarily involves the inhibition of specific molecular targets. It binds to and inhibits enzymes or receptors that are crucial for cellular pathways associated with cancer and autoimmune responses. The trifluoromethoxy group contributes to its selectivity and potency, making it a promising candidate for further therapeutic development .
Cancer Treatment
Research indicates that this compound exhibits significant anticancer properties. In preclinical studies, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound induces apoptosis in these cells, evidenced by increased caspase-3 activity and morphological changes at specific concentrations .
Key Findings:
- Apoptosis Induction: Enhanced caspase-3 activity observed at concentrations as low as 1 μM.
- Cell Cycle Arrest: Studies indicate that it can cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation .
Autoimmune Diseases
In addition to its anticancer effects, this compound is being investigated for its potential in treating autoimmune diseases. Its ability to modulate immune responses makes it a candidate for conditions such as rheumatoid arthritis and multiple sclerosis .
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Breast Cancer Study:
- Objective: To evaluate the anticancer effects on MDA-MB-231 cells.
- Results: At 10 μM concentration, significant apoptosis was observed alongside increased caspase-3 activity (up to 1.57 times compared to control).
- Conclusion: The compound demonstrated potential as a microtubule-destabilizing agent with implications for breast cancer therapy .
- Autoimmune Response Modulation:
Comparative Analysis with Similar Compounds
This compound can be compared with other trifluoromethyl-containing compounds:
| Compound Name | Therapeutic Use | Key Activity |
|---|---|---|
| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |
| Efavirenz | HIV Treatment | Non-nucleoside reverse transcriptase inhibitor |
| Celecoxib | Anti-inflammatory | COX-2 inhibitor |
The unique structure of this compound provides distinct pharmacological properties that differentiate it from these compounds, particularly in its dual role against cancer and autoimmune diseases .
属性
IUPAC Name |
N,N-dimethyl-4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-3-5-14(6-4-13)26-17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHKGKQPQIYAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














